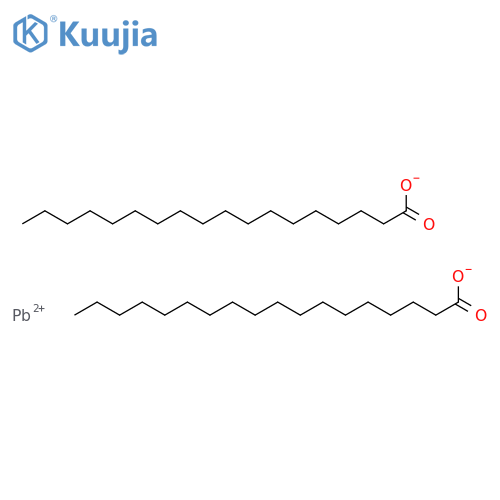Cas no 1072-35-1 (Lead stearate)

Lead stearate structure
Lead stearate 化学的及び物理的性質
名前と識別子
-
- Lead (II) stearate
- lead distearate, pure
- Leadstearateminwhitepowder
- Lead stearate
- lead octadecanoate
- Lead distearate
- LSL
- Stearic acid lead(2+) salt
- Lead(2+) octadecanoate
- Lead(2+) stearate
- Lead(II) octadecanoate
- P-51
- P-289
- Lead(Ⅱ)Stearate
- LEAD(+2)STEARATE
- plumbous stearate
- LS(lead stearate)
- Lead octadecanate
- Haro chem P28G
- Lead(II) stearate
- Stabinex NC18
- Octadecanoic acid, lead(2+) salt
- Listab 28ND
- Lead(II) octadecaoate
- SL 1000 (stabilizer)
- HQ5TZ3NAEI
- Dibasic lead stearate
- Octadecanoic acid, lead(2+) salt (2:1)
- Stearic acid, lead(2+) salt
- 5002G
- Octadecanoic acid, lead salt (1:?)
- lead(2+); octadecanoate
- Leaddistearate
- Octadec
- Octadecanoic acid, lead(2+)
- Octadecanoic acid, lead salt
- EINECS 291-696-7
- Octadecanoic acid, lead(2+) salt, basic
- AKOS015839879
- DTXSID0029630
- SL 1000
- LEAD STEARATE [MI]
- 1072-35-1
- EINECS 214-005-2
- 7428-48-0
- lead(2+) dioctadecanoate
- Austrostab 110E
- lead(2+);octadecanoate
- Hal-Lub-N
- Listab 28
- LEADSTEARATE
- UQLDLKMNUJERMK-UHFFFAOYSA-L
- NS 2
- OCTADECANOIC ACID LEAD(2+) SALT (2:1)
- STEARIC ACID LEAD SALT
- NC 18ED
- PBST
- NS00079554
- SCHEMBL5574420
- UNII-HQ5TZ3NAEI
- 90459-52-2
- SCHEMBL141820
- SLW
- ?(2)-LEAD(2+) BIS(N-OCTADECANOATE)
-
- MDL: MFCD00050719
- インチ: 1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
- InChIKey: UQLDLKMNUJERMK-UHFFFAOYSA-L
- ほほえんだ: [Pb+2].[O-]C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O.[O-]C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 774.50400
- どういたいしつりょう: 774.504
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 41
- 回転可能化学結合数: 30
- 複雑さ: 196
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 80.3
じっけんとくせい
- 色と性状: 白色または淡黄色の粉末。
- 密度みつど: 1.323
- ゆうかいてん: 125 ºC
- ふってん: 359.4 °C at 760 mmHg
- フラッシュポイント: greater than 450° F (USCG, 1999)
- すいようせい: Soluble in hot alcohol. Slightly soluble in warm water.
- PSA: 52.60000
- LogP: 12.13000
- ようかいせい: 熱エタノールとエチルエーテルに溶解し、テレビン油、ジブチルフタレート、ジオクチルフタレートなどに微溶解し、水に不溶である。
- じょうきあつ: No data available
Lead stearate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 2291
- 危険カテゴリコード: 20/22-33-50/53-61-62
- セキュリティの説明: 45-53
- リスク用語:R20/22
- ちょぞうじょうけん:贮存于通风干燥处,防潮、防热,远离火种和腐蚀性物质。
- 危険レベル:6.1
- TSCA:Yes
- セキュリティ用語:45-53
Lead stearate 税関データ
- 税関コード:2915709000
- 税関データ:
中国税関コード:
2915709000概要:
29157090000.パルミチン酸及びその塩並びにエステル/ステアリン酸エステル/エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、ステアリン酸及びパルミチン酸含有量
要約:
29157090000.パルミチン酸及びその塩及びエステル。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Lead stearate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005560-1kg |
Lead stearate |
1072-35-1 | AR | 1kg |
¥123 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005560-5kg |
Lead stearate |
1072-35-1 | AR | 5kg |
¥538 | 2023-09-11 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L112991-5kg |
Lead stearate |
1072-35-1 | AR | 5kg |
¥543.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13230-5kg |
Lead Stearate |
1072-35-1 | AR | 5kg |
¥559.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13230-1kg |
Lead Stearate |
1072-35-1 | AR | 1kg |
¥124.0 | 2024-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812512-5kg |
Lead stearate |
1072-35-1 | AR | 5kg |
248.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AS717-100g |
Lead stearate |
1072-35-1 | AR | 100g |
60.0CNY | 2021-08-04 | |
| 1PlusChem | 1P003RPS-100g |
Lead Stearate |
1072-35-1 | 98%+ | 100g |
$24.00 | 2023-12-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13230-100g |
Lead Stearate |
1072-35-1 | AR | 100g |
¥33.0 | 2024-07-15 | |
| Aaron | AR003RY4-250g |
Lead stearate |
1072-35-1 | 98% | 250g |
$8.00 | 2025-02-10 |
Lead stearate 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1072-35-1)LEAD STEARATE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1072-35-1)Lead (II) stearate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ